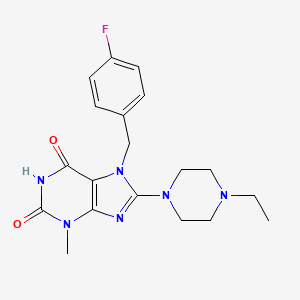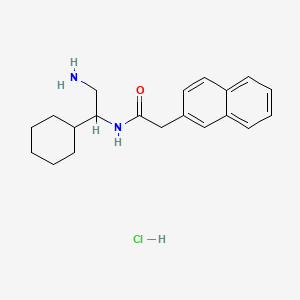![molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7](/img/structure/B2555500.png)
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is a versatile chemical compound with a unique structure that finds applications in various fields, including pharmaceuticals, medicinal chemistry, and drug discovery
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione typically involves the reaction of 2,4-dichlorobenzyl chloride with isoquinoline-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Shares a similar benzyl group but differs in its aldehyde functional group.
2,4-Dichlorobenzaldehyde: Contains the same dichlorobenzyl moiety but lacks the isoquinolinedione structure.
Uniqueness
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is unique due to its combination of the isoquinolinedione core with the 2,4-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYCNIGBOBJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2555424.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)

![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2555431.png)
![1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)

![N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)
![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)


